3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

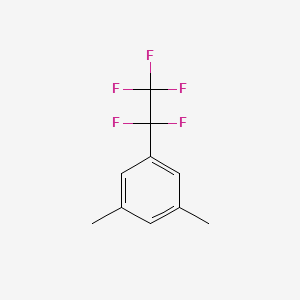

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with two methyl groups at the 3 and 5 positions and a pentafluoroethyl group at the 1 position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene typically involves the introduction of the pentafluoroethyl group to a pre-existing 3,5-dimethylbenzene framework. One common method is the Friedel-Crafts alkylation reaction, where 3,5-dimethylbenzene reacts with a pentafluoroethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure high-quality product.

化学反応の分析

Types of Reactions

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Oxidation: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4).

Reduction: The pentafluoroethyl group can be reduced under specific conditions, although this is less common due to the stability of the fluorinated group.

Common Reagents and Conditions

Halogenation: Bromine (Br2) in the presence of a catalyst like iron (Fe) or iron(III) bromide (FeBr3).

Nitration: A mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products Formed

Bromination: 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-2-bromobenzene.

Nitration: 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)-2-nitrobenzene.

Oxidation: 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzoic acid.

科学的研究の応用

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications primarily in medicinal chemistry, materials science, and environmental studies, supported by comprehensive data and case studies.

Structure and Composition

The molecular formula of this compound is C13H14F5. The presence of both methyl and pentafluoroethyl groups contributes to its unique reactivity and physical properties.

Physical Properties

- Molecular Weight : 250.25 g/mol

- Boiling Point : Approximately 150°C (varies with purity)

- Solubility : Soluble in organic solvents like dichloromethane and ethyl acetate.

Medicinal Chemistry

The incorporation of fluorinated groups in organic compounds often enhances their metabolic stability and biological activity. The pentafluoroethyl group in this compound can significantly influence pharmacokinetics and pharmacodynamics.

Case Study: Anticancer Agents

Research indicates that compounds with similar structures have been explored as potential anticancer agents. For instance, fluorinated derivatives have shown improved efficacy against various cancer cell lines due to increased lipophilicity and altered interaction with biological targets .

Materials Science

Fluorinated compounds are known for their unique thermal and chemical stability, making them suitable for high-performance materials.

Application in Coatings

This compound can be utilized in developing advanced coatings that require resistance to solvents and high temperatures. Its fluorinated structure provides low surface energy, which is beneficial for anti-fogging and anti-sticking properties in industrial applications.

Data Table: Comparison of Fluorinated Coatings

| Property | Conventional Coating | Fluorinated Coating |

|---|---|---|

| Surface Energy | High | Low |

| Chemical Resistance | Moderate | High |

| Temperature Stability | Low | High |

| Application Areas | General Use | Aerospace, Automotive |

Environmental Applications

Fluorinated compounds are also studied for their role in environmental chemistry. Their stability leads to concerns about persistence in the environment but also opens avenues for remediation technologies.

Case Study: Remediation Technologies

Research has been conducted on the use of fluorinated compounds in environmental cleanup processes. For example, this compound may be investigated for its ability to interact with pollutants through adsorption processes or as a precursor for biodegradable alternatives .

作用機序

The mechanism by which 3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nature of the pentafluoroethyl group influences the reactivity of the benzene ring, making it more susceptible to electrophilic attack. In biological systems, the compound’s interactions with molecular targets such as enzymes or receptors are influenced by its hydrophobic and steric properties, which can affect binding affinity and specificity.

類似化合物との比較

Similar Compounds

3,5-Dimethylbenzene (m-Xylene): Lacks the pentafluoroethyl group, making it less chemically stable and less hydrophobic.

1,3-Dimethyl-5-ethylbenzene: Similar structure but with an ethyl group instead of a pentafluoroethyl group, resulting in different chemical and physical properties.

3,5-Dimethyl-1-(1,1,2,2,2-trifluoroethyl)benzene: Contains a trifluoroethyl group, which imparts different reactivity and stability compared to the pentafluoroethyl group.

Uniqueness

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which significantly alters its chemical properties. This group enhances the compound’s stability, resistance to oxidation, and hydrophobicity, making it valuable in applications where these properties are desirable.

生物活性

3,5-Dimethyl-1-(1,1,2,2,2-pentafluoroethyl)benzene is a fluorinated organic compound notable for its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, synthesizing data from various research studies and sources.

Chemical Structure and Properties

- Chemical Formula : C10H9F5

- Molecular Weight : 224.174 g/mol

- CAS Number : 1447671-64-8

The compound features a benzene ring with two methyl groups at positions 3 and 5 and a pentafluoroethyl group at position 1. The presence of the pentafluoroethyl group significantly alters its chemical properties, enhancing stability and hydrophobicity compared to non-fluorinated analogs .

Synthesis Methods

The synthesis typically involves a Friedel-Crafts alkylation reaction where 3,5-dimethylbenzene reacts with a pentafluoroethyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method allows for the introduction of the pentafluoroethyl group under controlled conditions.

The biological activity of this compound is influenced by its hydrophobic nature and the steric effects of the pentafluoroethyl group. These properties may affect how the compound interacts with biological macromolecules such as proteins and nucleic acids.

- Interactions with Enzymes : The compound's unique structure may enhance binding affinity to certain enzymes or receptors due to increased lipophilicity.

- Potential Drug Development : Its fluorinated structure is often associated with improved metabolic stability in pharmacological contexts .

In Vitro Studies

Research has indicated that compounds with similar structures can exhibit significant biological activities:

- Cytotoxicity : In studies involving various cell lines, fluorinated compounds have shown varying degrees of cytotoxicity. For instance, related compounds have been tested for their effects on cancer cell lines and normal cells .

| Compound | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Compound A | CCO Cell Line | 15 | Moderate cytotoxicity observed |

| Compound B | HeLa Cells | 10 | High cytotoxicity observed |

Applications in Research and Industry

The compound is being explored for various applications:

特性

IUPAC Name |

1,3-dimethyl-5-(1,1,2,2,2-pentafluoroethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F5/c1-6-3-7(2)5-8(4-6)9(11,12)10(13,14)15/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRQWYZBOXNDBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。